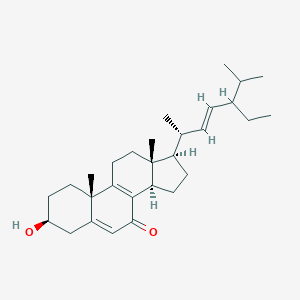
3-Hydroxy-24-ethylcholesta-5,8,22-trien-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-24-ethylcholesta-5,8,22-trien-7-one (EC-23) is a sterol compound that has gained significant attention in the scientific community for its potential application in various fields. This compound is a derivative of cholesterol and belongs to the class of triterpenoids. EC-23 has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-tumor properties.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-24-ethylcholesta-5,8,22-trien-7-one is not fully understood. However, studies have shown that 3-Hydroxy-24-ethylcholesta-5,8,22-trien-7-one exerts its biological activities by modulating various signaling pathways. For example, 3-Hydroxy-24-ethylcholesta-5,8,22-trien-7-one has been found to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. In addition, 3-Hydroxy-24-ethylcholesta-5,8,22-trien-7-one has been found to activate the AMPK pathway, which plays a crucial role in energy metabolism.
Biochemical and Physiological Effects:
3-Hydroxy-24-ethylcholesta-5,8,22-trien-7-one has been found to exhibit various biochemical and physiological effects. Studies have shown that 3-Hydroxy-24-ethylcholesta-5,8,22-trien-7-one inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 3-Hydroxy-24-ethylcholesta-5,8,22-trien-7-one has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This makes it a potential candidate for the treatment of various inflammatory diseases. Furthermore, 3-Hydroxy-24-ethylcholesta-5,8,22-trien-7-one has been found to exhibit insecticidal properties by inhibiting the growth and development of insects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-Hydroxy-24-ethylcholesta-5,8,22-trien-7-one in lab experiments is its potential application in various fields, including medicine, agriculture, and industry. In addition, 3-Hydroxy-24-ethylcholesta-5,8,22-trien-7-one has been found to exhibit various biological activities, making it a potential candidate for drug development. However, one of the limitations of using 3-Hydroxy-24-ethylcholesta-5,8,22-trien-7-one in lab experiments is its high cost of synthesis. Furthermore, the mechanism of action of 3-Hydroxy-24-ethylcholesta-5,8,22-trien-7-one is not fully understood, making it difficult to optimize its biological activities.
Orientations Futures
There are several future directions for the study of 3-Hydroxy-24-ethylcholesta-5,8,22-trien-7-one. One of the future directions is to optimize the synthesis method to reduce the cost of synthesis. In addition, further studies are needed to fully understand the mechanism of action of 3-Hydroxy-24-ethylcholesta-5,8,22-trien-7-one. Furthermore, future studies should focus on the potential application of 3-Hydroxy-24-ethylcholesta-5,8,22-trien-7-one in various fields, including medicine, agriculture, and industry. Finally, future studies should focus on the development of 3-Hydroxy-24-ethylcholesta-5,8,22-trien-7-one as a potential drug candidate for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 3-Hydroxy-24-ethylcholesta-5,8,22-trien-7-one involves the conversion of cholesterol into the corresponding 5,6-epoxide, which is then subjected to a series of chemical reactions to yield the final product. The synthesis of 3-Hydroxy-24-ethylcholesta-5,8,22-trien-7-one has been reported in several studies, and various methods have been used to synthesize this compound. One of the most commonly used methods involves the reaction of cholesterol with selenium dioxide in the presence of acetic acid to yield the 5,6-epoxide. The epoxide is then subjected to a series of reactions, including oxidation, elimination, and reduction, to yield 3-Hydroxy-24-ethylcholesta-5,8,22-trien-7-one.
Applications De Recherche Scientifique
3-Hydroxy-24-ethylcholesta-5,8,22-trien-7-one has been extensively studied for its potential application in various fields, including medicine, agriculture, and industry. In medicine, 3-Hydroxy-24-ethylcholesta-5,8,22-trien-7-one has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. Studies have shown that 3-Hydroxy-24-ethylcholesta-5,8,22-trien-7-one inhibits the growth of cancer cells and induces apoptosis, making it a potential candidate for cancer treatment. In addition, 3-Hydroxy-24-ethylcholesta-5,8,22-trien-7-one has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
In agriculture, 3-Hydroxy-24-ethylcholesta-5,8,22-trien-7-one has been found to exhibit insecticidal properties. Studies have shown that 3-Hydroxy-24-ethylcholesta-5,8,22-trien-7-one inhibits the growth and development of insects, making it a potential candidate for insect control. In industry, 3-Hydroxy-24-ethylcholesta-5,8,22-trien-7-one has been found to exhibit anti-corrosion properties. Studies have shown that 3-Hydroxy-24-ethylcholesta-5,8,22-trien-7-one inhibits the corrosion of metals, making it a potential candidate for metal protection.
Propriétés
Numéro CAS |
121714-76-9 |
|---|---|
Nom du produit |
3-Hydroxy-24-ethylcholesta-5,8,22-trien-7-one |
Formule moléculaire |
C20H30Sr |
Poids moléculaire |
424.7 g/mol |
Nom IUPAC |
(3S,10S,13R,14R,17R)-17-[(E,2R)-5-ethyl-6-methylhept-3-en-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-one |
InChI |
InChI=1S/C29H44O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(30)16-21(28)17-26(27)31/h8-9,17-20,22-24,30H,7,10-16H2,1-6H3/b9-8+/t19-,20?,22+,23-,24+,28+,29-/m1/s1 |
Clé InChI |
FETRPHZWIWWTGP-VNEUGNJMSA-N |
SMILES isomérique |
CCC(/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C |
SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3=C2C(=O)C=C4C3(CCC(C4)O)C)C)C(C)C |
SMILES canonique |
CCC(C=CC(C)C1CCC2C1(CCC3=C2C(=O)C=C4C3(CCC(C4)O)C)C)C(C)C |
Synonymes |
3-HECTO 3-hydroxy-24-ethylcholesta-5,8,22-trien-7-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



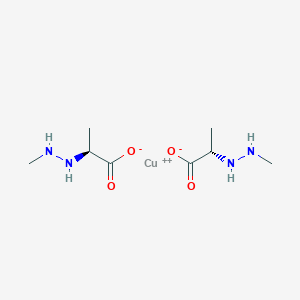

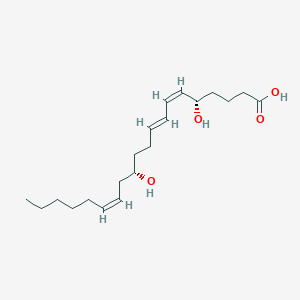

![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid](/img/structure/B220457.png)
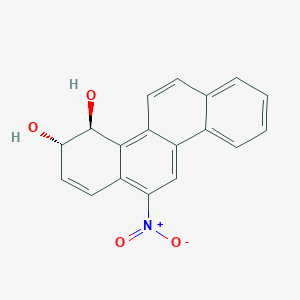
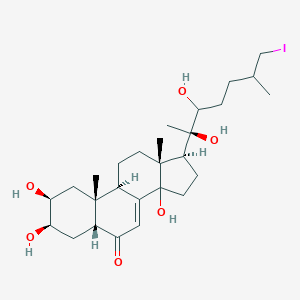

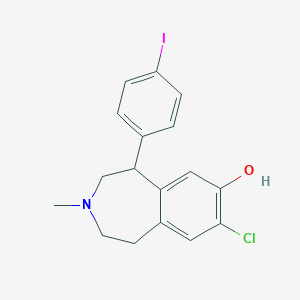
![2-(3-ethenylpiperidin-4-yl)-1-[3-(2-hydroxyethyl)-1H-indol-2-yl]ethanone](/img/structure/B220539.png)
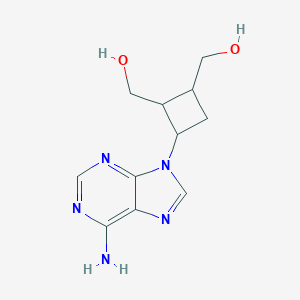


![(2S,3S,5R,9R,10R,13R,17R)-2,3,14-trihydroxy-17-[(2S)-3-hydroxy-6-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B220619.png)